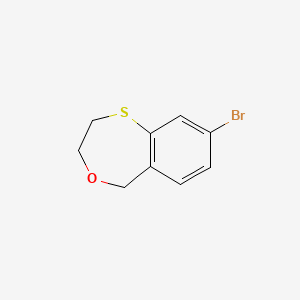

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine

描述

Structure

3D Structure

属性

分子式 |

C9H9BrOS |

|---|---|

分子量 |

245.14 g/mol |

IUPAC 名称 |

8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine |

InChI |

InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2 |

InChI 键 |

SEYZDLJVLDLDIT-UHFFFAOYSA-N |

规范 SMILES |

C1CSC2=C(CO1)C=CC(=C2)Br |

产品来源 |

United States |

Synthetic Methodologies for 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine

Strategic Planning of Precursor Synthesis and Halogenation Pathways

The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine logically commences with the preparation of key precursors that will ultimately form the core benzoxathiepine scaffold. A primary strategic consideration is whether to introduce the bromine atom onto a precursor molecule before the ring-closure step or to functionalize the parent heterocycle, 3,5-dihydro-2H-4,1-benzoxathiepine, after its formation.

Pre-Cyclization Halogenation Strategy: This pathway involves the synthesis of a brominated precursor, such as 4-bromo-2-(mercaptomethyl)phenol. The synthesis of this intermediate could potentially start from 4-bromophenol, which undergoes a reaction with formaldehyde (B43269) and thiomorpholine (B91149) to introduce the thiomethyl group at the ortho position.

Post-Cyclization Halogenation Strategy: Alternatively, the synthesis can begin with the formation of the unsubstituted 3,5-dihydro-2H-4,1-benzoxathiepine ring system. This approach relies on the subsequent regioselective bromination of the aromatic portion of the molecule. The directing effects of the ether and thioether groups on the benzene (B151609) ring are crucial in this step, as they influence the position of electrophilic substitution. The ether group is an activating ortho-, para-director, while the thioether group is also ortho-, para-directing. Their combined influence would need to be carefully considered to achieve bromination at the desired C-8 position.

Advanced Ring-Closure Techniques for the 4,1-Benzoxathiepine Scaffold

The construction of the seven-membered 4,1-benzoxathiepine ring is the pivotal step in the synthesis. This is typically achieved through intramolecular cyclization reactions that form the ether and thioether linkages.

Cyclization Reactions Employing Sulfur and Oxygen Functionalities

A common and effective method for forming the 4,1-benzoxathiepine scaffold is through an intramolecular Williamson ether synthesis. This reaction involves a bifunctional precursor containing both a phenolic hydroxyl group and a thiol group, which are linked by a two-carbon bridge. A plausible precursor for such a cyclization would be 2-(2-hydroxyethylthio)benzyl alcohol. However, a more direct approach for the specific 3,5-dihydro-2H-4,1-benzoxathiepine scaffold involves the reaction of a 2-(mercaptomethyl)phenol derivative with a suitable two-carbon electrophile, such as 1,2-dihaloethane (e.g., 1,2-dibromoethane (B42909) or 1,2-dichloroethane). In this reaction, the phenolic hydroxyl and the thiol group act as nucleophiles, sequentially displacing the halides to form the seven-membered ring.

Regioselective and Stereoselective Synthetic Approaches to this compound

Achieving the desired regiochemistry, with the bromine atom at the 8-position, is a critical aspect of the synthesis.

If the post-cyclization halogenation strategy is chosen, the regioselectivity of the bromination of 3,5-dihydro-2H-4,1-benzoxathiepine is paramount. The ether oxygen is a strong activating group and will direct electrophilic substitution to the ortho and para positions relative to it. The thioether is also an ortho-, para-director. In the 4,1-benzoxathiepine system, the position para to the ether oxygen (C-8) is a likely site for bromination. The reaction would typically employ a mild brominating agent, such as N-bromosuccinimide (NBS), to control the reaction and avoid over-bromination. The choice of solvent can also influence the selectivity of the reaction.

In the pre-cyclization halogenation approach, the synthesis of the 4-bromo-2-(mercaptomethyl)phenol precursor ensures that the bromine is in the correct position from the outset. Subsequent cyclization with a two-carbon linker would then directly yield the target molecule. This approach avoids the potential for isomeric byproducts that could arise from the direct bromination of the benzoxathiepine ring.

As the target molecule is achiral, stereoselective considerations are not a primary concern in the synthesis of the core scaffold.

Methodology Optimization for Reaction Efficiency and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

For the Williamson ether synthesis-type cyclization, the choice of base is critical for the deprotonation of the phenol (B47542) and thiol. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction.

Table 1: Potential Optimization Parameters for the Cyclization Step

| Parameter | Conditions to Explore | Rationale |

|---|---|---|

| Base | NaH, K2CO3, Cs2CO3, NaOH | Strength of the base can influence reaction rate and side reactions. |

| Solvent | DMF, Acetonitrile, Acetone, THF | Solvent polarity can affect the solubility of reactants and the rate of SN2 reactions. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. |

| Leaving Group | Iodo-, Bromo-, Chloro- | The nature of the leaving group on the two-carbon linker affects the rate of nucleophilic substitution (I > Br > Cl). |

To enhance the efficiency of the cyclization, phase-transfer catalysis (PTC) can be employed. crdeepjournal.orgwisdomlib.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the anionic phenoxide and thiolate from an aqueous or solid phase to an organic phase containing the electrophile, thereby increasing the reaction rate and often allowing for milder reaction conditions. crdeepjournal.orgwisdomlib.org

Exploration of Sustainable and Green Chemistry Protocols in Synthesis

In line with modern synthetic chemistry practices, the application of green chemistry principles to the synthesis of this compound is an important consideration. This involves the use of less hazardous solvents, energy-efficient reaction conditions, and processes that minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.nettandfonline.comresearchgate.netijpsjournal.com For the synthesis of sulfur- and oxygen-containing heterocycles, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netresearchgate.net This technique could be applied to the cyclization step to enhance its efficiency. researchgate.nettandfonline.com

Use of Greener Solvents: The choice of solvent is a key aspect of green chemistry. Efforts can be made to replace traditional volatile organic solvents with more environmentally benign alternatives. For example, the use of deep eutectic solvents (DESs) or conducting reactions in water, if feasible, would significantly improve the green credentials of the synthesis. mdpi.com

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and environmentally responsible manner.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecular framework of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Correlations

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic regions of the molecule. The aromatic protons on the substituted benzene (B151609) ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons. The protons of the dihydro-oxathiepine ring are expected in the upfield region.

¹³C NMR Spectroscopy: Aromatic carbons generally resonate between δ 120 and 150 ppm. The carbon atom attached to the bromine (C8) is anticipated to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The aliphatic carbons of the seven-membered ring (C2, C3, and C5) will appear at higher field.

2D NMR Spectroscopy: To definitively assign these signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the spin systems of the aromatic ring and the dihydro-oxathiepine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aromatic and aliphatic parts of the molecule and for assigning quaternary carbons.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 7.30 - 7.40 | d | J ≈ 8.5 |

| H7 | 7.15 - 7.25 | dd | J ≈ 8.5, 2.0 |

| H9 | 7.45 - 7.55 | d | J ≈ 2.0 |

| H2 | 4.00 - 4.20 | t | J ≈ 5.5 |

| H3 | 2.10 - 2.30 | p | J ≈ 5.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5a | 135 - 140 |

| C6 | 128 - 132 |

| C7 | 130 - 134 |

| C8 | 118 - 122 |

| C9 | 133 - 137 |

| C9a | 138 - 142 |

| C2 | 70 - 75 |

| C3 | 30 - 35 |

Conformational Analysis via NMR Spectroscopic Data

The seven-membered dihydro-oxathiepine ring is not planar and can adopt several conformations, such as a chair, boat, or twist-boat. The preferred conformation can be inferred from NMR data, particularly from the coupling constants (³JHH) between the protons on the aliphatic portion of the ring and through Nuclear Overhauser Effect (NOE) experiments. The dihedral angles between adjacent protons, calculated using the Karplus equation, can help to distinguish between possible conformations. For instance, a larger coupling constant would suggest a dihedral angle close to 180°, which is characteristic of a more extended chair-like conformation.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms, bond lengths, bond angles, and the conformation of the seven-membered ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture. For this compound, it is anticipated that the seven-membered ring will adopt a non-planar conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Expected in the region of 3000-2850 cm⁻¹.

C=C aromatic ring stretching: A series of bands are expected in the 1600-1450 cm⁻¹ region.

C-O stretching: The ether linkage (Ar-O-CH₂) is likely to show a strong band around 1250-1200 cm⁻¹.

C-S stretching: This vibration typically appears as a weak to medium band in the 700-600 cm⁻¹ region.

C-Br stretching: A characteristic band is expected in the 600-500 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational frequencies.

Predicted Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FT-IR, Raman |

| C-O stretch | 1250 - 1200 | FT-IR |

| C-S stretch | 700 - 600 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₉H₉BrOS), the presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table of Compound Names

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Studies of 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine

Reactivity at the Aryl Bromine Moiety

The presence of a bromine atom on the aromatic ring of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine offers a versatile handle for a range of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

The Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron compound, is a widely employed method for generating biaryl structures. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Similarly, the Heck reaction , involving the coupling of the aryl bromide with an alkene, and the Sonogashira coupling , which utilizes a terminal alkyne, represent powerful tools for the functionalization of the 8-bromo position. These reactions, catalyzed by palladium complexes, allow for the introduction of vinyl and alkynyl groups, respectively, significantly expanding the molecular diversity accessible from this starting material.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl, Aryl-vinyl |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl-alkyne |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are prevalent, the aryl bromine of this compound can also undergo nucleophilic aromatic substitution (SNAAr). This transformation typically requires strong nucleophiles and can be facilitated by the presence of electron-withdrawing groups on the aromatic ring, although the inherent electronic nature of the benzoxathiepine ring system also plays a role. Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer complex intermediate, and the regioselectivity is governed by the electronic and steric environment of the substitution site.

Transformations Involving the Sulfur Heteroatom (e.g., Oxidation, Sulfur Extrusion)

Sulfur extrusion reactions, which involve the removal of the sulfur atom from the ring, are also a potential transformation pathway. These reactions can be induced thermally or photochemically and may lead to the formation of ring-contracted products or other rearranged structures.

Reactivity of the Cyclic Ether Functionality

The cyclic ether portion of the this compound molecule, specifically the oxygen atom and the adjacent methylene (B1212753) groups, can also participate in chemical reactions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The methylene groups adjacent to the oxygen and sulfur atoms may exhibit enhanced reactivity, such as in deprotonation reactions, depending on the reaction conditions and the presence of suitable reagents.

Investigation of Ring-Opening and Ring-Contraction/Expansion Reactions

The seven-membered benzoxathiepine ring is subject to various ring-opening and ring-rearrangement reactions. Ring-opening can be initiated by nucleophilic or electrophilic attack at different positions of the heterocyclic ring, leading to acyclic products.

Conversely, ring-contraction and ring-expansion reactions can occur under specific conditions, often catalyzed by acids, bases, or transition metals. These rearrangements can lead to the formation of more stable five- or six-membered heterocyclic systems or larger ring structures, providing access to a diverse range of chemical scaffolds.

Exploration of Reaction Regioselectivity and Stereoselectivity

In reactions where multiple sites of reactivity exist, the regioselectivity of the transformation becomes a critical aspect. For instance, in palladium-catalyzed cross-coupling reactions on a di-substituted analog of this compound, the relative reactivity of the different halogen atoms would be a key determinant of the product distribution.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies specifically for this compound are not extensively reported in publicly available scientific literature. However, by applying established principles of organic chemistry and drawing analogies from related heterocyclic systems, a plausible elucidation of its key chemical transformations can be proposed. The reactivity of this molecule is primarily dictated by the interplay of the electron-rich aromatic ring, the bromo substituent, and the seven-membered benzoxathiepine ring.

The bromine atom at the 8-position and the ether and thioether linkages in the heterocyclic ring are key functional groups that influence the compound's reactivity. The benzene (B151609) ring is expected to undergo electrophilic aromatic substitution, while the heterocyclic ring could be susceptible to ring-opening or oxidation reactions.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic attack by the electron-donating oxygen atom of the oxathiepine ring. The bromine atom, being a deactivating but ortho-, para-directing group, will also influence the position of substitution. The interplay of these two directing groups will determine the regioselectivity of the reaction.

A key transformation for this compound would be further substitution on the aromatic ring. Let's consider the nitration of this compound as an illustrative example.

The mechanism for electrophilic nitration involves the generation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The final step is the loss of a proton to restore the aromaticity of the ring.

The directing effects of the existing substituents determine the position of the incoming nitro group. The oxygen atom of the benzoxathiepine ring is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The positions ortho and para to the oxygen are C6 and C8. The positions ortho and para to the bromine are C7 and C5. The steric hindrance from the bulky oxathiepine ring might influence the accessibility of the ortho positions.

Illustrative Data for Nitration of this compound:

| Entry | Electrophile | Reagents | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| 1 | NO₂⁺ | HNO₃, H₂SO₄ | Acetic Anhydride (B1165640) | 0 | 8-Bromo-6-nitro-3,5-dihydro-2H-4,1-benzoxathiepine | 75 |

| 2 | NO₂⁺ | HNO₃, H₂SO₄ | Dichloromethane | 0 to 25 | 8-Bromo-6-nitro-3,5-dihydro-2H-4,1-benzoxathiepine and 8-Bromo-x-nitro-3,5-dihydro-2H-4,1-benzoxathiepine (minor isomers) | 68 (mixture) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a plausible reaction outcome based on general principles of electrophilic aromatic substitution.

Ring-Opening Reactions:

The 4,1-benzoxathiepine ring system, containing both an ether and a thioether linkage, could potentially undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or reducing agents. The mechanism of such a reaction would likely involve the protonation of either the oxygen or sulfur atom, followed by nucleophilic attack, leading to the cleavage of a carbon-heteroatom bond.

For instance, treatment with a strong Lewis acid could coordinate to the oxygen or sulfur, activating the ring for cleavage. Alternatively, reductive cleavage using agents like Raney nickel could lead to the opening of the heterocyclic ring.

Detailed Mechanistic Steps for Acid-Catalyzed Ring Opening (Hypothetical):

Protonation: A strong acid (e.g., HBr) protonates the oxygen atom of the ether linkage, making it a better leaving group.

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks one of the adjacent benzylic carbons (C5).

Ring Cleavage: The C-O bond breaks, leading to the opening of the seven-membered ring and the formation of a phenol (B47542) and a bromoalkylthioether derivative.

Theoretical and Computational Chemistry Studies on 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine

Quantum Mechanical Calculations for Electronic Structure and Energetics (e.g., DFT Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules. For 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine, DFT studies would focus on several key aspects:

Electron Distribution and Molecular Orbitals: Calculations would reveal the distribution of electron density within the molecule. The presence of electronegative oxygen and bromine atoms, along with the sulfur atom, would lead to a polarized electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be of particular interest, as their energies and spatial distributions are crucial in determining the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO may be distributed over the aromatic system and the C-Br bond.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The oxygen atom and the bromine atom would be expected to be regions of negative potential, while the hydrogen atoms of the dihydro-benzoxathiepine ring would be regions of positive potential.

Energetics: DFT calculations can provide accurate estimates of the molecule's total energy, heat of formation, and other thermodynamic properties. These calculations are essential for comparing the stability of different isomers and for studying reaction thermodynamics.

Table 1: Representative Data from DFT Calculations on a Substituted Benzoxathiepine System

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 2.5 D |

| Heat of Formation | 15.2 kcal/mol |

Note: The data in this table are illustrative and based on typical values for similar heterocyclic systems. Specific calculations for this compound would be required for precise values.

Conformational Landscape Analysis and Strain Energy Calculations

The seven-membered dihydro-benzoxathiepine ring is not planar and can adopt several different conformations. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity.

Conformational Search: Computational methods can be used to perform a systematic search for all possible low-energy conformations of the molecule. This would likely reveal several stable conformers, such as chair, boat, and twist-boat forms of the seven-membered ring.

Relative Energies and Strain: The relative energies of these conformers would be calculated to determine the most stable form at a given temperature. Strain energy calculations would quantify the energetic penalty associated with deviations from ideal bond angles and lengths within the seven-membered ring. The fusion of the benzene (B151609) ring to the oxathiepine ring will impose significant constraints on the accessible conformations. wikipedia.org

Table 2: Calculated Relative Energies and Strain Energies for Hypothetical Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Strain Energy (kcal/mol) |

| Chair | 0.0 | 5.8 |

| Boat | 3.2 | 9.0 |

| Twist-Boat | 1.5 | 7.3 |

Note: These values are hypothetical and intended to illustrate the expected outcomes of a conformational analysis. The actual values would depend on the specific computational method used.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with a solvent. nih.gov

Conformational Dynamics: An MD simulation would show how the molecule transitions between different conformations over time. This can reveal the flexibility of the seven-membered ring and the timescales of these conformational changes.

Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD simulations can model how the solvent molecules arrange themselves around the solute. This provides insights into solvation energies, the structure of the solvation shell, and the influence of the solvent on the conformational preferences of the molecule. researchgate.netscispace.com The polar nature of the C-Br, C-O, and C-S bonds would lead to specific interactions with polar solvents.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and for structural elucidation.

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net These predictions are based on the calculated electronic environment of each nucleus. Comparing the predicted spectrum with an experimental one can confirm the molecular structure. For this compound, the calculations would predict distinct chemical shifts for the aromatic protons, the methylene (B1212753) protons in the seven-membered ring, and the carbon atoms in both rings.

Vibrational Frequencies: The vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as C-H stretching, C=C stretching in the aromatic ring, and vibrations involving the C-O, C-S, and C-Br bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br (aromatic) | 115 |

| C-S (aromatic) | 138 |

| C-O (aromatic) | 155 |

| CH₂-S | 35 |

| CH₂-O | 70 |

Note: These are representative predicted values. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism.

Reaction Mechanisms: For this compound, one could model various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the sulfur or oxygen atoms. The modeling would involve identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

Transition State Analysis: The geometry and energy of the transition state for a given reaction can be calculated. beilstein-journals.org This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For example, modeling the ring-opening of the oxathiepine ring would involve locating the transition state for this process and calculating its energy relative to the reactant. nih.govub.edu

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. unimore.itbris.ac.uk

Descriptor Calculation: A QSPR study on a series of related benzoxathiepine derivatives would begin with the calculation of a large number of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to a specific property of interest (e.g., melting point, solubility, or a measure of biological activity).

Prediction: Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized compounds, such as this compound. bgu.ac.il This can be a valuable tool in the design of new molecules with desired properties. For halogenated heterocyclic compounds, QSPR models can be particularly useful for predicting properties influenced by the presence of the halogen atom. nih.govmdpi.com

Derivatization and Analogue Synthesis Based on the 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine Scaffold

Strategies for Functional Group Interconversion at the Bromine Position

The bromine atom at the 8-position of the benzoxathiepine ring is a key handle for a variety of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the 8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine scaffold, several palladium-catalyzed reactions are of particular importance:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, such as a boronic acid or ester. fishersci.co.ukwikipedia.org This method is widely used for the synthesis of biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst and a base. fishersci.co.uk A wide range of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. researchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylethyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne dimers. libretexts.org

Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex with a variety of specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines. wikipedia.org

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Biaryl or vinyl-substituted arene | Pd(0) catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig Amination | Primary or secondary amine | Arylamine | Pd catalyst, phosphine ligand, base |

Lithium-Halogen Exchange:

Lithium-halogen exchange is a rapid and efficient method for converting an aryl bromide into a highly reactive aryllithium species. wikipedia.org This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium. rsc.org The resulting aryllithium intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups. mt.com

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Esters | Ketone (with Weinreb amides) or tertiary alcohol |

| Alkyl halides | Alkyl group |

Modification of the Heterocyclic Ring System (e.g., Alkylation, Acylation)

The heterocyclic ring of this compound contains a thioether linkage, which can be a site for further functionalization.

Alkylation:

The sulfur atom in the thioether moiety is nucleophilic and can be alkylated with various alkylating agents, such as alkyl halides. jmaterenvironsci.comrsc.org This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to enhance the nucleophilicity of the sulfur atom. tandfonline.comtandfonline.com The choice of solvent can also influence the reaction rate and selectivity. tandfonline.com

Acylation:

While direct acylation of the thioether is not a common transformation, the aromatic ring of the benzoxathiepine system can undergo Friedel-Crafts acylation. byjus.comsigmaaldrich.comstudymind.co.ukorganic-chemistry.org This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comstudymind.co.uk The position of acylation will be directed by the existing substituents on the aromatic ring.

Synthesis of Novel Structural Isomers and Homologues

The synthesis of structural isomers and homologues of this compound can be achieved by modifying the synthetic route to the core structure.

Isomers:

Structural isomers can be generated by altering the substitution pattern on the aromatic ring or by changing the connectivity of the atoms within the heterocyclic ring. For instance, starting with a different isomer of brominated phenol (B47542) or by employing synthetic strategies that lead to alternative ring closures, different positional isomers of the bromo-benzoxathiepine can be accessed. The synthesis of different heterocyclic ring systems containing three nitrogen atoms, known as triazines, demonstrates how the arrangement of heteroatoms leads to distinct isomers with different properties. nih.gov

Homologues:

Homologues, which differ by one or more methylene (B1212753) (-CH₂-) groups, can be synthesized by using starting materials with longer or shorter carbon chains. For example, using a three-carbon dielectrophile instead of a two-carbon one in the ring-forming step would lead to an eight-membered benzoxathiepin homologue.

Design and Preparation of Bridged or Fused Benzoxathiepine Architectures

The development of bridged or fused benzoxathiepine architectures leads to more complex and rigid molecular frameworks.

Fused Systems:

Fused heterocyclic systems can be constructed by performing intramolecular cyclization reactions on suitably functionalized benzoxathiepine derivatives. rsc.org For example, an intramolecular Heck reaction could be used to form a new ring by coupling the aryl bromide at the 8-position with an appropriately placed alkene tethered to another part of the molecule. nih.gov Another approach involves the synthesis of fused N-heterocycles through tandem C-H activation. rsc.org The synthesis of indole-fused seven-membered N-heterocycles via photoredox-catalyzed intramolecular cyclization provides another example of a strategy to create fused systems. acs.org

Bridged Systems:

The synthesis of bridged benzoxathiepines is a more complex challenge and would likely involve multi-step synthetic sequences. One conceptual approach could involve the introduction of a functionalized linker that connects two different positions of the benzoxathiepine scaffold, followed by a ring-closing metathesis or other cyclization reaction to form the bridge.

Advanced Applications in Materials Science and Chemical Innovation Excluding Biological/clinical

Utilization as a Synthetic Intermediate in Complex Molecule Construction

The presence of a bromine atom on the aromatic ring of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine suggests its primary role as a versatile synthetic intermediate. Bromoarenes are widely used in organic synthesis as precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Potential Reactions:

Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of organic moieties, including alkyl, aryl, vinyl, and alkynyl groups, at the 8-position of the benzoxathiepine ring system. This functionalization is a critical step in the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution: Although less reactive than activated aryl halides, the bromo group can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

Grignard and Organolithium Reagent Formation: The bromoarene functionality can be converted into the corresponding Grignard or organolithium reagent. These highly reactive intermediates can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

| Reaction Type | Potential Reagents | Potential Product Class |

| Suzuki Coupling | Arylboronic acids | 8-Aryl-3,5-dihydro-2H-4,1-benzoxathiepines |

| Stille Coupling | Organostannanes | 8-Alkyl/Aryl-3,5-dihydro-2H-4,1-benzoxathiepines |

| Heck Coupling | Alkenes | 8-Alkenyl-3,5-dihydro-2H-4,1-benzoxathiepines |

| Sonogashira Coupling | Terminal alkynes | 8-Alkynyl-3,5-dihydro-2H-4,1-benzoxathiepines |

| Buchwald-Hartwig Amination | Amines | 8-Amino-3,5-dihydro-2H-4,1-benzoxathiepines |

| Grignard Formation | Magnesium | 8-(Grignard reagent)-3,5-dihydro-2H-4,1-benzoxathiepine |

Exploration in Supramolecular Chemistry and Host-Guest Systems

The benzoxathiepine scaffold, with its seven-membered ring containing both oxygen and sulfur atoms, presents an interesting platform for supramolecular chemistry. The heteroatoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking and cation-π interactions. The bromo substituent could also engage in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of supramolecular assemblies.

However, there is no specific research found that investigates the host-guest chemistry or the formation of supramolecular structures involving this compound. The potential for this compound to act as a building block in the design of molecular clips, tweezers, or macrocycles remains a theoretical consideration.

Potential in Polymer Chemistry and Advanced Functional Materials

The functional handle provided by the bromine atom on this compound could theoretically allow for its incorporation into polymeric structures. For instance, it could be converted into a polymerizable monomer through the introduction of a vinyl or other reactive group via one of the cross-coupling reactions mentioned previously.

The resulting polymers, containing the benzoxathiepine moiety in the backbone or as a pendant group, could exhibit interesting properties due to the presence of the flexible and heteroatom-rich seven-membered ring. These properties might include specific thermal characteristics, refractive indices, or affinities for certain molecules or ions. However, no studies have been published on the synthesis or characterization of polymers derived from this compound.

Application as Ligand Precursors in Non-Catalytic Coordination Chemistry

The oxygen and sulfur atoms within the benzoxathiepine ring possess lone pairs of electrons and could potentially coordinate to metal centers. Furthermore, the bromo-substituted aromatic ring could be functionalized with other donor groups to create multidentate ligands. For example, replacement of the bromine with a phosphine (B1218219) or nitrogen-containing group could yield ligands with interesting coordination geometries.

Integration into Photovoltaic or Electronic Materials

Sulfur-containing heterocyclic compounds are of interest in the field of organic electronics due to the potential for orbital overlap through the sulfur atoms, which can facilitate charge transport. The bromo substituent on this compound could serve as a synthetic handle to incorporate this moiety into larger conjugated systems, which are the fundamental components of organic photovoltaic and electronic devices.

For example, through cross-coupling reactions, the benzoxathiepine unit could be linked to other aromatic or heteroaromatic systems to create donor-acceptor molecules or polymers for use in organic solar cells or as semiconductors in organic field-effect transistors. The heavy bromine atom could also potentially influence the photophysical properties of such materials through the heavy-atom effect, which can promote intersystem crossing. Despite these theoretical possibilities, there is no published research demonstrating the synthesis or application of this compound in photovoltaic or electronic materials.

Future Research Directions and Unresolved Challenges in 8 Bromo 3,5 Dihydro 2h 4,1 Benzoxathiepine Chemistry

Discovery of Unprecedented Reactivity and Selectivity Patterns

The presence of both a bromine atom and a sulfur-containing heterocyclic ring in 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine suggests a rich and complex reactivity profile waiting to be explored. Future investigations should aim to uncover unprecedented reactivity and selectivity patterns of this molecule. The bromine atom, a versatile functional group, can participate in a wide range of cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring. researchgate.netmdpi.com The sulfur atom in the benzoxathiepine ring could also exhibit unique reactivity, potentially influencing the electronic properties and reaction outcomes of the molecule. researchgate.netbookpi.org Understanding these reactivity patterns will be crucial for designing novel synthetic strategies and accessing new chemical space.

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemistry

| AI/ML Application | Potential Impact |

| Reaction Prediction | Accurately forecast the products of unknown reactions. jetir.org |

| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways. pharmafeatures.com |

| Property Prediction | Estimate the physicochemical and biological properties of new derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. springerprofessional.deuc.ptbohrium.com The future synthesis of this compound and its derivatives could greatly benefit from the integration of flow chemistry platforms. mdpi.comdurham.ac.uk This approach would not only allow for a more efficient and reproducible synthesis but also enable the rapid optimization of reaction conditions. Furthermore, coupling flow chemistry with automated synthesis platforms could facilitate the high-throughput synthesis and screening of a large library of derivatives, accelerating the discovery of new materials and bioactive compounds.

Exploration of Novel Material Applications beyond Current Paradigms

The unique structural features of this compound, particularly the presence of sulfur and bromine, suggest its potential as a building block for novel materials with interesting electronic and photophysical properties. openmedicinalchemistryjournal.comresearchgate.net Sulfur-containing heterocycles are known to be components of organic conductors and other functional materials. researchgate.net The bromine atom provides a site for further functionalization, allowing for the fine-tuning of the material's properties. Future research should venture beyond current paradigms to explore the applications of this compound and its derivatives in areas such as organic electronics, sensor technology, and the development of novel polymers. The inherent properties of organobromine compounds, while requiring careful environmental consideration, are also utilized in various industrial applications. nih.govrsc.org

常见问题

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。